

# Spectroscopic Data of 4-(2-Hydroxyethyl)morpholine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *4-(2-Hydrazinylethyl)morpholine*

Cat. No.: *B1587574*

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This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectral databases and scientific literature, providing a foundation for compound identification, quality control, and reaction monitoring.

## Molecular Structure and Key Physicochemical Properties

4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a primary alcohol and a tertiary amine incorporated within a morpholine ring. Its unique bifunctional nature makes it a valuable building block in organic synthesis.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	131.17 g/mol	--INVALID-LINK--
IUPAC Name	2-(Morpholin-4-yl)ethan-1-ol	--INVALID-LINK--[1]
Boiling Point	227 °C at 757 mmHg	--INVALID-LINK--[2]
Density	1.083 g/mL at 25 °C	--INVALID-LINK--[2]
Refractive Index (n <sub>20</sub> /D)	1.476	--INVALID-LINK--[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra of 4-(2-Hydroxyethyl)morpholine. The interpretation is based on the known chemical shifts and coupling patterns of morpholine derivatives.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 4-(2-Hydroxyethyl)morpholine will exhibit distinct signals corresponding to the different proton environments in the molecule. The morpholine ring protons typically show a characteristic pattern due to the chair conformation of the ring.

Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.70	t, $J \approx 4.5$ Hz	4H	O-CH <sub>2</sub> (morpholine ring)
~ 3.65	t, $J \approx 5.5$ Hz	2H	HO-CH <sub>2</sub>
~ 2.80 (broad s)	s	1H	OH
~ 2.55	t, $J \approx 4.5$ Hz	4H	N-CH <sub>2</sub> (morpholine ring)
~ 2.50	t, $J \approx 5.5$ Hz	2H	N-CH <sub>2</sub> -CH <sub>2</sub> OH

**Causality Behind Experimental Choices:** The choice of deuteriochloroform ( $CDCl_3$ ) as a solvent is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton signals.

#### Experimental Protocol: Acquiring a $^1H$ NMR Spectrum

- **Sample Preparation:** Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)morpholine in 0.6-0.7 mL of  $CDCl_3$ . Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

## $^{13}C$ NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 67.0	O- $\text{CH}_2$ (morpholine ring)
~ 60.0	HO- $\text{CH}_2$
~ 58.0	N- $\text{CH}_2\text{-CH}_2\text{OH}$
~ 54.0	N- $\text{CH}_2$ (morpholine ring)

Self-Validating System: The number of signals in the  $^{13}\text{C}$  NMR spectrum should correspond to the number of unique carbon atoms in the molecule, confirming the compound's identity.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
2950-2800	Strong	C-H stretch (aliphatic)
1450-1400	Medium	C-H bend (scissoring)
1115	Strong	C-O-C stretch (ether)
1070	Strong	C-N stretch (tertiary amine)
1040	Strong	C-O stretch (primary alcohol)

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in alcohols. The strong C-O-C and C-N stretching bands are characteristic of the morpholine ring.

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

- Sample Preparation: Place a drop of neat 4-(2-Hydroxyethyl)morpholine between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrument Setup: Place the plates in the spectrometer's sample holder.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data (LC-ESI-QFT; MS2;  $[\text{M}+\text{H}]^+$ )

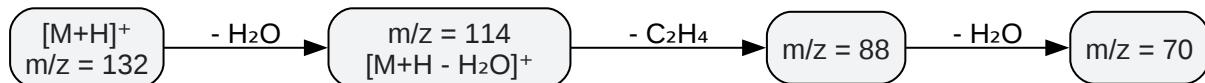
The following data is from an electrospray ionization (ESI) experiment, which is a soft ionization technique that typically produces the protonated molecule  $[\text{M}+\text{H}]^+$ .

m/z	Relative Intensity (%)	Tentative Formula
132.1017	53.0	$\text{C}_6\text{H}_{14}\text{NO}_2^+$ ( $[\text{M}+\text{H}]^+$ )
114.0912	60.1	$\text{C}_6\text{H}_{12}\text{NO}^+$
88.0756	26.2	$\text{C}_4\text{H}_{10}\text{NO}^+$
70.0650	99.9	$\text{C}_4\text{H}_8\text{N}^+$

Data obtained from MassBank, Accession: MSBNK-Eawag-EQ00429906

### Proposed Fragmentation Pathway

The fragmentation of the protonated molecule can provide valuable structural information.



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Caption: Proposed fragmentation of protonated 4-(2-Hydroxyethyl)morpholine.

**Authoritative Grounding:** The observed fragments are consistent with the known fragmentation patterns of morpholine derivatives, involving the loss of water from the hydroxyethyl side chain and subsequent ring cleavage.

**Experimental Protocol:** ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of 4-(2-Hydroxyethyl)morpholine in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
- **Instrument Setup:** Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to obtain a stable signal.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. For fragmentation studies (MS/MS), select the  $[M+H]^+$  ion and subject it to collision-induced dissociation (CID).

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-(2-Hydroxyethyl)morpholine. The combination of NMR, IR, and MS data, along with the provided experimental protocols, offers a robust framework for researchers and scientists working with this important chemical intermediate. Adherence to sound experimental practices and a thorough understanding of spectroscopic principles are paramount for ensuring data quality and accurate structural elucidation.

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## References

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